molecular formula C25H35N3O2 B247450 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine

1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine

货号 B247450
分子量: 409.6 g/mol
InChI 键: RCBGFIYSSQBLJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine, commonly known as BRL-15572, is a novel and selective antagonist of the dopamine D3 receptor. It was first synthesized in 2004 and has since been studied extensively for its potential use in treating neurological and psychiatric disorders.

作用机制

BRL-15572 selectively binds to and blocks the dopamine D3 receptor, which is primarily located in the mesolimbic system of the brain. This system is involved in reward and motivation, and is believed to play a role in addiction and other disorders. By blocking the D3 receptor, BRL-15572 may modulate the activity of this system and improve symptoms of these disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, a key region of the mesolimbic system. It has also been shown to reduce the activity of the prefrontal cortex, which is believed to be involved in executive function and decision making.

实验室实验的优点和局限性

One advantage of BRL-15572 is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation is that it may not be effective in all individuals, as genetic variations can affect the expression and function of the D3 receptor.

未来方向

There are several future directions for research on BRL-15572. One area of interest is its potential use in treating addiction, as the mesolimbic system is believed to play a key role in this disorder. Another area of interest is its potential use in treating Parkinson's disease, as dopamine dysfunction is a hallmark of this disorder. Additionally, further research is needed to better understand the mechanism of action of BRL-15572 and its potential effects on other neurotransmitter systems.

合成方法

BRL-15572 is synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-(Benzyloxy)-3-methoxybenzaldehyde with piperidine to form the intermediate 1-(4-(Benzyloxy)-3-methoxybenzyl)piperidine. This intermediate is then reacted with 4-methylpiperazine to produce the final product, BRL-15572.

科学研究应用

BRL-15572 has been extensively studied for its potential use in treating neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to selectively block the dopamine D3 receptor, which is believed to play a role in these disorders.

属性

分子式

C25H35N3O2

分子量

409.6 g/mol

IUPAC 名称

1-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C25H35N3O2/c1-26-14-16-28(17-15-26)23-10-12-27(13-11-23)19-22-8-9-24(25(18-22)29-2)30-20-21-6-4-3-5-7-21/h3-9,18,23H,10-17,19-20H2,1-2H3

InChI 键

RCBGFIYSSQBLJL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

规范 SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。